2-(Piperidin-1-ylsulfonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(Piperidin-1-ylsulfonyl)benzonitrile" is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their synthesis, which can provide insights into the general class of compounds that "2-(Piperidin-1-ylsulfonyl)benzonitrile" belongs to. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a common structural motif in many pharmaceuticals due to its basicity and ability to participate in hydrogen bonding .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, starting from piperidine or its precursors. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) involved the use of a rigid analogue and an indanone moiety . Another example is the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride to activate thioglycosides . The synthesis of 2,5,6-trisubstituted piperidines was achieved through aza-Achmatowicz oxidation and subsequent nucleophilic addition . These methods highlight the versatility of piperidine chemistry and the potential approaches that could be applied to synthesize "2-(Piperidin-1-ylsulfonyl)benzonitrile".

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol showed that the piperidine ring adopts a chair conformation, which is typical for saturated six-membered heterocycles . Similarly, the structure of 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined by X-ray crystallography, revealing a distorted tetrahedral geometry around the sulfur atom . These findings are relevant for understanding the conformational preferences and geometries of piperidine derivatives, including "2-(Piperidin-1-ylsulfonyl)benzonitrile".

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of substituents on the piperidine ring can affect its basicity, solubility, and overall reactivity . The antibacterial activities of 2-piperidin-4-yl-benzimidazoles suggest that piperidine derivatives can have significant biological properties, which may also be true for "2-(Piperidin-1-ylsulfonyl)benzonitrile" . The crystallographic studies provide information on the solid-state properties of these compounds, which can be important for their formulation and stability .

Scientific Research Applications

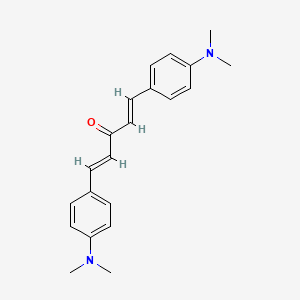

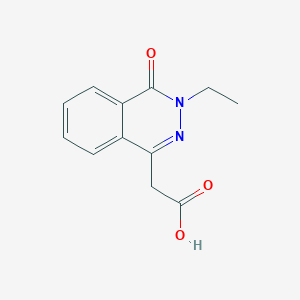

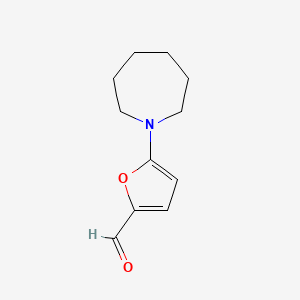

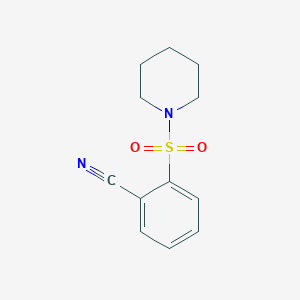

1. General Information “2-(Piperidin-1-ylsulfonyl)benzonitrile” is a chemical compound with the molecular formula C12H14N2O2S and a molecular weight of 250.32 . It’s a type of piperidine derivative .

2. Potential Applications Piperidine derivatives, including “2-(Piperidin-1-ylsulfonyl)benzonitrile”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

3. Methods of Application The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

4. Results or Outcomes The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

1. Proteomics Research “2-(Piperidin-1-ylsulfonyl)benzonitrile” is used as a biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.

2. Drug Design As a piperidine derivative, “2-(Piperidin-1-ylsulfonyl)benzonitrile” plays a significant role in the pharmaceutical industry . It can be used as a synthetic fragment for designing drugs. More than twenty classes of pharmaceuticals contain piperidine derivatives .

3. Anti-tubercular Agents Piperidine derivatives have been used in the design and synthesis of anti-tubercular agents . While “2-(Piperidin-1-ylsulfonyl)benzonitrile” specifically hasn’t been mentioned, it’s possible that it could be used in similar applications given its structural similarity.

1. Biochemical Research “2-(Piperidin-1-ylsulfonyl)benzonitrile” is used as a biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions .

2. Medicinal Chemistry Piperidine derivatives, including “2-(Piperidin-1-ylsulfonyl)benzonitrile”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

3. Anti-tubercular Agents While “2-(Piperidin-1-ylsulfonyl)benzonitrile” specifically hasn’t been mentioned, piperidine derivatives have been used in the design and synthesis of anti-tubercular agents . It’s possible that it could be used in similar applications given its structural similarity .

Safety And Hazards

properties

IUPAC Name |

2-piperidin-1-ylsulfonylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c13-10-11-6-2-3-7-12(11)17(15,16)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIANLCKGMVFKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-1-ylsulfonyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)